![molecular formula C11H12N2O3 B13701670 [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 g/mol . It belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-ethoxybenzohydrazide with glyoxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Chemical Reactions Analysis
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The oxadiazole ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding aldehyde or carboxylic acid, while reduction of the oxadiazole ring can yield the corresponding amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . Its anti-inflammatory and anticancer activities may be related to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can be compared to other similar compounds, such as:
1,2,4-Oxadiazole: The parent compound of the 1,2,4-oxadiazole family, which shares the same heterocyclic ring structure but lacks the ethoxyphenyl and hydroxyl substituents.
3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: A similar compound with a methoxy group instead of an ethoxy group, which may exhibit different chemical and biological properties.
3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol: A similar compound with a chloro group instead of an ethoxy group, which may have different reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activities compared to other 1,2,4-oxadiazole derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-9-6-4-3-5-8(9)11-12-10(7-14)16-13-11/h3-6,14H,2,7H2,1H3 |
InChI Key |
SHOQMZYQLOHLMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



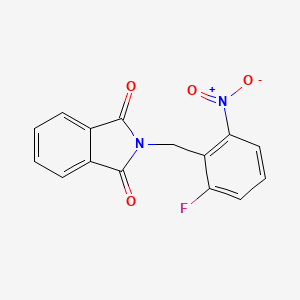
![2-Thioxobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13701606.png)

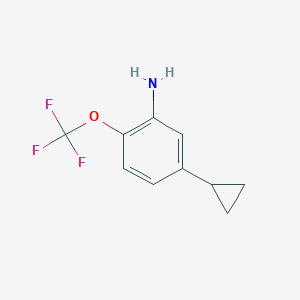
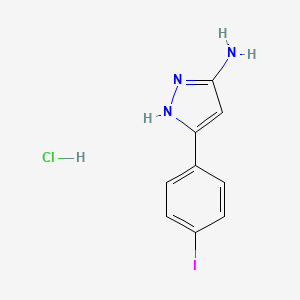
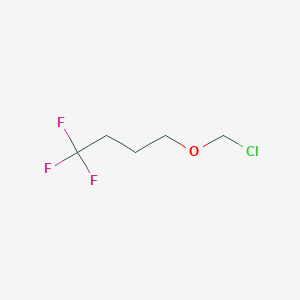
![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

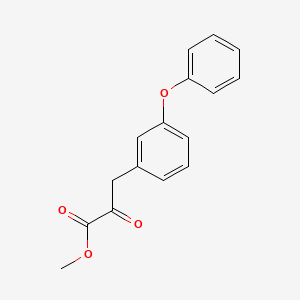
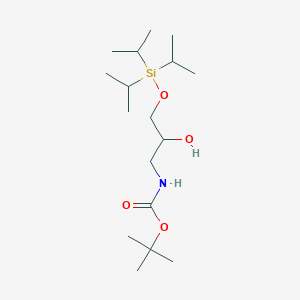

![Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13701666.png)
